N-[2-(4-fluorophenoxy)ethyl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c1-21-15-5-3-4-14(16(15)22-2)17(20)19-10-11-23-13-8-6-12(18)7-9-13/h3-9H,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCYZOLOAYBCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Protocol A :
4-Fluorophenol (10.0 g, 89.2 mmol) and 2-chloroethylamine hydrochloride (9.8 g, 98.1 mmol) are dissolved in anhydrous DMF (150 mL) under nitrogen. Potassium carbonate (24.7 g, 178.4 mmol) is added, and the mixture is heated at 80°C for 12 h. Post-reaction processing includes:
- Filtration to remove inorganic salts
- Dilution with ethyl acetate (300 mL)
- Washing with 5% NaOH (2 × 100 mL) and brine
- Drying over MgSO₄
- Solvent evaporation under reduced pressure
Yield : 68–72% as pale-yellow oil.
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.95–6.88 (m, 2H, aromatic), 6.83–6.77 (m, 2H, aromatic), 4.02 (t, J = 5.2 Hz, 2H, OCH₂), 3.15 (t, J = 5.2 Hz, 2H, NH₂CH₂), 1.85 (br s, 2H, NH₂).
Preparation of 2,3-Dimethoxybenzoyl Chloride
Acid Chloride Formation
Protocol B :
2,3-Dimethoxybenzoic acid (15.0 g, 76.9 mmol) is suspended in thionyl chloride (50 mL, 684 mmol) with catalytic DMF (0.5 mL). The mixture is refluxed for 3 h until gas evolution ceases. Excess thionyl chloride is removed by rotary evaporation, yielding the acid chloride as a yellow crystalline solid.
Critical Parameters :
Amide Bond Formation Strategies
Schotten-Baumann Reaction
Protocol C :
2-(4-Fluorophenoxy)ethylamine (5.0 g, 29.4 mmol) is dissolved in THF (100 mL) and cooled to 0°C. 2,3-Dimethoxybenzoyl chloride (6.2 g, 29.4 mmol) in THF (50 mL) is added dropwise, followed by aqueous NaOH (10%, 50 mL). The biphasic mixture is stirred vigorously for 2 h.
Workup :
- Separate organic layer
- Acidify aqueous phase to pH 2 with HCl
- Extract with DCM (3 × 75 mL)
- Dry combined organics over Na₂SO₄
Coupling Reagent-Mediated Synthesis
Protocol D :
2,3-Dimethoxybenzoic acid (2.0 g, 10.2 mmol) and HATU (4.3 g, 11.3 mmol) are dissolved in DMF (30 mL). DIPEA (3.9 mL, 22.4 mmol) is added, followed by 2-(4-fluorophenoxy)ethylamine (1.8 g, 10.7 mmol). The reaction is stirred at 25°C for 6 h.
Purification :
- Dilute with ethyl acetate (100 mL)
- Wash with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine
- Chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2)
Comparative Analysis of Synthetic Methods
| Parameter | Schotten-Baumann | HATU-Mediated |
|---|---|---|
| Reaction Time | 2 h | 6 h |
| Temperature | 0°C → RT | 25°C |
| Yield | 58–63% | 82–85% |
| Byproduct Formation | Moderate | Minimal |
| Scalability | >100 g | <50 g |
| Cost Efficiency | High | Moderate |
Key Observations :
- Coupling reagents improve yields but increase reagent costs
- Acid chloride route requires strict temperature control to prevent hydrolysis
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆)
δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.55 (dd, J = 8.2, 1.5 Hz, 1H, ArH), 7.32 (t, J = 8.8 Hz, 2H, ArH-F), 7.12–7.05 (m, 3H, ArH), 6.98 (d, J = 8.1 Hz, 1H, ArH), 4.12 (t, J = 5.4 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.58 (q, J = 5.6 Hz, 2H, NHCH₂).
HRMS (ESI+)
Calculated for C₁₈H₁₉FNO₄ [M+H]⁺: 348.1345
Found: 348.1348.
Process Optimization Considerations
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 63 |
| DCM | 8.9 | 71 |
| Acetonitrile | 37.5 | 78 |
Industrial-Scale Adaptation
For kilogram-scale production, Protocol D is modified with:
- Continuous Flow Reactor : Residence time 15 min
- In-line IR Monitoring : Real-time reaction tracking
- Crystallization-Induced Purification : Eliminates chromatography
Batch Record :
- Charge 2,3-dimethoxybenzoic acid (5.0 kg) and HATU (10.8 kg) to reactor
- Prime with DMF (75 L) and DIPEA (7.5 L)
- Add 2-(4-fluorophenoxy)ethylamine (4.4 kg) over 45 min
- Maintain at 25°C ± 2°C for 6 h
- Quench with 0.5M HCl (150 L)
- Isolate product via centrifugal filtration
Purity : 99.2% by HPLC (USP method).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-fluorophenoxy)ethyl]-2,3-dimethoxybenzamide has been investigated for its potential as:
- Anti-inflammatory Agent : Studies suggest that the compound may inhibit inflammatory pathways by targeting specific enzymes involved in the inflammatory response.
- Antimicrobial Activity : Preliminary data indicate effectiveness against certain bacterial strains, suggesting a role in treating infections.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
Biological Research
In addition to its medicinal applications, this compound serves as a valuable tool in biological research:
- Biological Pathway Studies : Researchers use it to probe pathways involving inflammation and cancer biology.
- Chemical Biology : It aids in the design of bioactive molecules that can serve as leads for new drug discovery efforts.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced markers of inflammation in vitro. The compound inhibited the expression of cyclooxygenase-2 (COX-2) in human cell lines exposed to inflammatory stimuli. This suggests its potential utility in managing inflammatory diseases such as arthritis.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of this compound. In vitro assays indicated that this compound induced apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent.
Case Study 3: Antimicrobial Properties
Research exploring the antimicrobial efficacy revealed that this compound exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at relatively low concentrations, suggesting a promising avenue for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity to these targets, while the dimethoxybenzamide moiety contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Key Benzamide Derivatives
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The 2,3-dimethoxy group is critical for receptor binding, as seen in σ2 ligands (Compound 1) and dopamine D3-targeted compounds (5a) . Replacing methoxy with ethoxy (as in 724734-53-6) may reduce polarity and alter pharmacokinetics .
- Functional Groups : Bromine or fluorine substitutions at the 5-position (e.g., Compound 1, 5a) enhance tumor uptake or receptor specificity, suggesting that halogenation is a key strategy for optimizing bioactivity .
Pharmacological and Biochemical Properties
σ2 Receptor Ligands (Compounds 1 and 2)
- Tumor Uptake: Compound 1 (5-bromo-N-(4-(3,4-dihydroisoquinolin-2-yl)butyl)-2,3-dimethoxybenzamide) demonstrated superior tumor-to-normal tissue ratios (3.9–7.6) compared to Compound 2 (1.5–3.1) in EMT-6 breast tumors, attributed to its longer alkyl chain and bromine substitution .
- Synthesis Yields : Radiolabeled analogs (e.g., ⁷⁶Br-1) were synthesized with 50–70% yields and high specific activity, indicating scalability for imaging applications .
Dopamine D3 Ligands (4a–5d Series)
- Binding Affinity : Compounds with fluoropropyl substituents (e.g., 5a) showed potent D3 receptor affinity (Ki < 10 nM), while brominated analogs (e.g., 5c) exhibited lower selectivity .
- Metabolic Stability : The 4-oxobutyl side chain in 5a and 5c may enhance metabolic stability compared to shorter chains, as evidenced by higher yields (88–96%) and purity .
Q & A
Basic Research Questions
Q. What are the key parameters for optimizing the synthesis of N-[2-(4-fluorophenoxy)ethyl]-2,3-dimethoxybenzamide?
- Methodological Approach :
- Step 1 : Select solvents with high polarity (e.g., dichloromethane or DMF) to enhance reaction efficiency. Polar aprotic solvents improve nucleophilic substitution in benzamide derivatives .
- Step 2 : Optimize temperature (typically 60–80°C) to balance reaction rate and byproduct formation. Excess heat may degrade sensitive functional groups like methoxy or fluorophenoxy .
- Step 3 : Use coupling agents (e.g., HATU or EDC) for amide bond formation, ensuring stoichiometric control to minimize unreacted intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, targeting >90% purity before purification .
Q. How can structural confirmation of this compound be achieved?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks for fluorophenoxy (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) confirm substitution patterns .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aryl-O-C vibrations (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereoelectronic effects of the fluorophenoxy moiety (if single crystals are obtainable) .
Q. What strategies improve solubility and stability of this compound in biological assays?
- Formulation Guidance :
- Use co-solvents (e.g., DMSO:water mixtures) for in vitro studies, keeping DMSO <1% to avoid cellular toxicity .
- For in vivo stability, employ lyophilization with excipients (e.g., cyclodextrins) to protect against hydrolysis at the amide bond .
Advanced Research Questions
Q. How can researchers identify biological targets of this compound?
- Experimental Design :
- Step 1 : Perform affinity chromatography or pull-down assays using a biotinylated analog to capture interacting proteins .
- Step 2 : Validate targets via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics (e.g., Kd, ΔG) .
- Case Study : Analogous benzamides show inhibition of kinase enzymes (e.g., MAPK) through competitive binding at ATP sites .
Q. How do substituents (e.g., fluoro vs. methoxy groups) influence the compound’s bioactivity?
- Structure-Activity Relationship (SAR) Workflow :
- Synthesis : Prepare analogs with substituent variations (e.g., replacing 4-fluorophenoxy with chloro or nitro groups) .
- Testing : Screen analogs in enzyme inhibition assays (e.g., IC50 determination) and compare logP values to correlate hydrophobicity with membrane permeability .
- Key Finding : Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic enzyme pockets, while methoxy groups improve solubility .
Q. How to resolve contradictions in reported synthetic yields for similar benzamides?
- Data Reconciliation Framework :
- Factor 1 : Compare solvent systems (e.g., THF vs. DMF) and their impact on intermediate stability .
- Factor 2 : Assess catalyst load (e.g., Pd/C in hydrogenation steps) and its role in reducing side reactions .
- Statistical Analysis : Use DOE (design of experiments) to isolate critical variables (e.g., temperature × solvent interactions) .
Q. What methods enable enantioselective synthesis of this compound’s chiral analogs?
- Chiral Synthesis Protocol :
- Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphoric acids) for kinetic resolution during amide formation .
- Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign configurations via optical rotation .
Q. How does the compound degrade under thermal or photolytic conditions?
- Stability Assessment :
- Thermal Degradation : Conduct TGA (thermogravimetric analysis) at 25–200°C; monitor mass loss correlated with methoxy group cleavage .
- Photolysis : Expose to UV light (λ = 254 nm) and track degradation products via LC-MS. Fluorophenoxy groups are prone to radical-mediated cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
